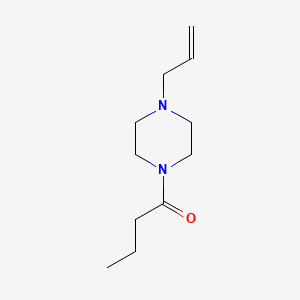![molecular formula C18H17N5O3 B5423897 N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5423897.png)
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a furoyl group, which is derived from furan (a five-membered aromatic ring with an oxygen atom). The compound also has an amide group (-CONH2), which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for other complex organic compounds .
Chemical Reactions Analysis
The compound contains a hydrazone group, which is susceptible to hydrolysis and can undergo condensation reactions to form azines . Pyrazole compounds can also undergo various chemical reactions, including reactions with organometallic nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using various analytical techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[(Z)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12(21-22-18(25)16-4-3-11-26-16)13-5-7-14(8-6-13)20-17(24)15-9-10-19-23(15)2/h3-11H,1-2H3,(H,20,24)(H,22,25)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNIQFFYWVQSJ-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-ethoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5423825.png)
![N,N-dimethyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5423827.png)
![Ethyl 1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}piperidine-3-carboxylate](/img/structure/B5423828.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423836.png)
![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5423844.png)
![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5423849.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5423852.png)
![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B5423866.png)
![1-benzyl-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B5423901.png)
![2,6-bis[(dimethylamino)methyl]-4-methoxyphenol;(E)-but-2-enedioic acid](/img/structure/B5423907.png)

![1-(4-ETHOXYPHENYL)-5-OXO-N-[(PYRIDIN-4-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B5423921.png)
![1-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5423930.png)
